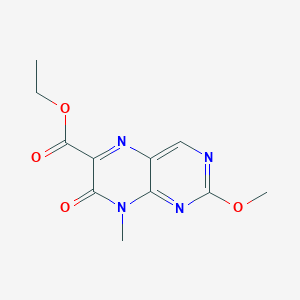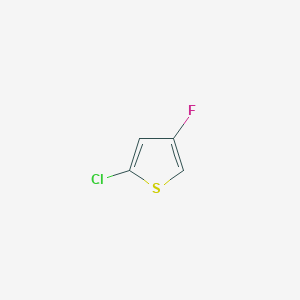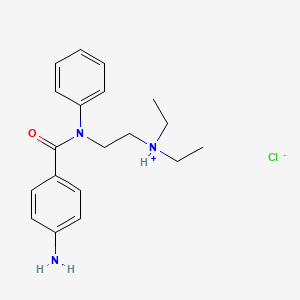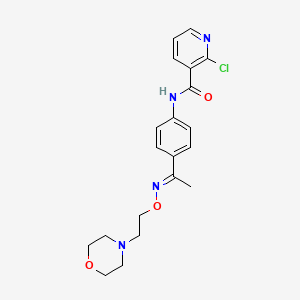
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a chemical compound with a complex structure that includes a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pteridine ring system, followed by functional group modifications to introduce the ethyl, methoxy, and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate include other pteridine derivatives and heterocyclic compounds with similar structural features .
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
2046-74-4 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
ethyl 2-methoxy-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-4-19-10(17)7-9(16)15(2)8-6(13-7)5-12-11(14-8)18-3/h5H,4H2,1-3H3 |
Clave InChI |
FQCQKLQQYBSFHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
